2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl
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Overview
Description
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl is an organometallic compound that features a biphenyl core substituted with chloro and triisopropyl groups. This compound is known for its use as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl typically involves the reaction of 2,4,6-triisopropylphenylboronic acid with 2-chlorobiphenyl under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl undergoes various types of reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted biphenyl derivatives .
Scientific Research Applications
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of various substrates. The molecular targets include organic halides and boronic acids, and the pathways involved are typically those of cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl: Another ligand used in similar catalytic processes.
Chloro(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II): A palladium complex with similar applications.
Uniqueness
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl is unique due to its specific substitution pattern, which provides steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in facilitating cross-coupling reactions with high efficiency and selectivity .
Properties
Molecular Formula |
C21H27Cl |
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Molecular Weight |
314.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C21H27Cl/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3 |
InChI Key |
ONXGQLQNVHERFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Cl)C(C)C |
Origin of Product |
United States |
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